molecular formula C11H24N2O2 B1523990 tert-butyl N-(2-amino-4-methylpentyl)carbamate CAS No. 1117693-62-5

tert-butyl N-(2-amino-4-methylpentyl)carbamate

Cat. No.: B1523990
CAS No.: 1117693-62-5
M. Wt: 216.32 g/mol
InChI Key: OMUFVQWMZAPPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(2-amino-4-methylpentyl)carbamate (CAS 141529-06-8) is a carbamate-protected amine with the molecular formula C₁₁H₂₄N₂O₂. It features a branched aliphatic chain (4-methylpentyl) and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry and drug development . The compound exists in stereoisomeric forms, such as the (2S)-configured enantiomer, which is critical for applications requiring chiral specificity .

Properties

IUPAC Name

tert-butyl N-(2-amino-4-methylpentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUFVQWMZAPPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117693-62-5
Record name tert-butyl N-(2-amino-4-methylpentyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-amino-4-methylpentyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-butyl chloroformate+aminetert-butyl N-(2-amino-4-methylpentyl)carbamate+HCl\text{tert-butyl chloroformate} + \text{amine} \rightarrow \text{this compound} + \text{HCl} tert-butyl chloroformate+amine→tert-butyl N-(2-amino-4-methylpentyl)carbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-amino-4-methylpentyl)carbamate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

    Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

    Deprotection: Trifluoroacetic acid is commonly used for the removal of the tert-butyl group.

Major Products Formed

    Hydrolysis: Amine and tert-butyl alcohol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

    Deprotection: Free amine.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(2-amino-4-methylpentyl)carbamate serves as a protecting group in organic synthesis, particularly in peptide synthesis. Its stability allows for the protection of amines during multi-step syntheses, facilitating the formation of complex molecules without interference from reactive amine groups.

ApplicationDescription
Peptide SynthesisProtects amines during peptide bond formation.
Organic ReactionsStabilizes intermediates to prevent side reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential use in drug development. Its role as a protecting group is crucial in synthesizing bioactive compounds and pharmaceuticals.

Case Study: Lacosamide Synthesis
A significant application involves its use in synthesizing lacosamide, an anticonvulsant drug. The compound acts as an intermediate, allowing for controlled modifications that enhance pharmacological properties.

Biochemical Studies

This compound is employed in biochemical studies to modify biomolecules. This modification can facilitate various assays and experiments aimed at understanding biological interactions and mechanisms.

Study TypeApplication
Enzyme Inhibition StudiesUsed to assess the inhibition effects of modified substrates on enzyme activity.
Antimicrobial ActivityInvestigated for potential antimicrobial properties through structural modifications.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-4-methylpentyl)carbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under mild conditions, releasing the free amine for further use.

Comparison with Similar Compounds

Aliphatic Carbamates with Linear/Branched Chains

Compound Name Molecular Formula Key Features Synthesis Yield Physical State Reference
tert-Butyl N-(7-amino-2-methylheptan-2-yl)carbamate C₁₃H₂₆N₂O₂ Longer heptane chain; increased lipophilicity Not reported Not specified
tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate C₁₇H₂₃ClN₃O₃ Cyclohexyl backbone with benzimidazolone heterocycle; LCMS [M-Boc+H]⁺: 266 80% Isomeric mixture
tert-Butyl ((R)-4-methyl-1-oxo-1-(((S)-1-phenylethyl)amino)pentan-2-yl)carbamate C₂₀H₃₁N₃O₃ Oxo group and phenylethylamine moiety; chiral centers influence reactivity Not reported Not specified

Key Observations :

  • Chain Length/Branching : The target compound’s 4-methylpentyl chain balances lipophilicity and steric hindrance, whereas longer chains (e.g., heptane in ) enhance hydrophobicity.
  • Stereochemistry : Chiral variants (e.g., (2S) configuration in ) are critical for biological activity but require enantioselective synthesis.

Aromatic and Heterocyclic Carbamates

Compound Name Molecular Formula Key Features Synthesis Yield Physical State Reference
tert-Butyl N-(4-bromo-2-methylphenyl)carbamate C₁₂H₁₆BrNO₂ Brominated aromatic ring; electron-withdrawing substituent Market data Solid (assumed)
tert-Butyl N-(2-chloro-4-nitrophenyl)carbamate C₁₁H₁₃ClN₂O₄ Chloro and nitro groups; high reactivity in electrophilic substitutions Not reported Not specified
tert-Butyl N-((4-(4-methylthiazol-5-yl)phenyl)methyl)carbamate C₁₇H₂₁N₃O₂S Thiazole heterocycle; potential for metal coordination 16–77% Colorless oil/solid

Key Observations :

  • Electronic Effects : Bromo and nitro substituents increase electrophilicity, making these compounds reactive in cross-coupling reactions.
  • Heterocycles : Thiazole-containing derivatives exhibit enhanced bioactivity due to aromatic stacking and metal-binding properties.

Cyclic and Bicyclic Carbamates

Compound Name Molecular Formula Key Features Synthesis Yield Physical State Reference
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ Cyclopentyl ring with hydroxyl group; hydrogen-bonding capability Not reported Solid
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate C₁₁H₂₀N₂O₂ Bicyclic structure; conformational rigidity Not reported Not specified
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate C₁₁H₁₉F₃N₂O₂ Fluorinated piperidine; enhanced metabolic stability Not reported Not specified

Key Observations :

  • Fluorination: Trifluoromethyl groups improve metabolic stability and bioavailability compared to non-halogenated analogs.

Biological Activity

Tert-butyl N-(2-amino-4-methylpentyl)carbamate, a member of the carbamate class, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tert-butyl group and an amino group attached to a chiral carbon atom, making it a versatile candidate in various fields such as organic chemistry, medicinal chemistry, and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H18N2O2\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2

This compound exhibits stability under various conditions due to the tert-butyl group, which also facilitates its role as a protecting group in peptide synthesis and other organic reactions.

The primary mechanism of action for this compound involves its function as a protecting group for amines. The carbamate moiety stabilizes the amine, preventing it from engaging in unwanted side reactions during synthetic processes. Upon completion of these reactions, the protecting group can be removed under mild conditions, releasing the free amine for further applications.

Pharmacological Applications

Research indicates that this compound may have potential applications in drug development. Specifically, it has been explored for:

  • Peptide Synthesis : Used as a protecting group to facilitate the synthesis of peptides without interfering with the reactive amine groups.
  • Biochemical Studies : Employed in modifying biomolecules for various biochemical investigations .
  • Drug Delivery Systems : Investigated for its potential as a prodrug that can be activated within biological systems to release active compounds.

Case Studies and Research Findings

  • Synthesis and Structure-Activity Relationship (SAR) :
    • A study focused on the design and synthesis of novel compounds similar to this compound revealed insights into their biological activity through computational docking studies. The results indicated that modifications in the structure could enhance binding affinities to specific biological targets .
  • Enzyme Inhibition Studies :
    • Research has shown that carbamate derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE). Compounds structurally related to this compound demonstrated varying degrees of inhibition, with some exhibiting stronger effects than established drugs like rivastigmine .
  • Antimicrobial Activity :
    • A study evaluated several analogues of carbamates, including those related to this compound, for their antimicrobial properties. Results indicated that certain derivatives displayed promising antibacterial and antifungal activities, suggesting potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundChiral center; stable protecting groupUsed in peptide synthesis; potential drug delivery
Tert-butyl carbamateLacks chiral center; less reactiveLimited biological applications
(S)-2-Amino-4-methylpentanolNo ester group; less stableLess effective in synthetic applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-amino-4-methylpentyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-amino-4-methylpentyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.